

# Unveiling the Spectroscopic Signature of Tenacissoside E: A Technical Guide

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## Compound of Interest

Compound Name: Tenacissoside E

Cat. No.: B15596537

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This technical guide provides a comprehensive overview of the spectroscopic data for **Tenacissoside E**, a C21 steroidal glycoside isolated from *Marsdenia tenacissima*. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed repository of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside the experimental protocols for its isolation and characterization.

**Tenacissoside E**, also referred to as marstenacisside E in some literature, possesses a molecular formula of  $C_{43}H_{64}O_{15}$  as determined by high-resolution mass spectrometry. Its structure has been elucidated through extensive spectroscopic analysis, primarily utilizing  $^1H$  NMR,  $^{13}C$  NMR, and Fast Atom Bombardment Mass Spectrometry (FABMS).

## Mass Spectrometry Data

High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) analysis of **Tenacissoside E** provided a quasi-molecular ion peak that was crucial in determining its elemental composition.

| Ion        | m/z (Observed) | m/z (Calculated) | Molecular Formula      |
|------------|----------------|------------------|------------------------|
| $[M+Na]^+$ | 847.4141       | 847.4143         | $C_{43}H_{64}O_{15}Na$ |

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of **Tenacissoside E**, including its steroidal aglycone and sugar moieties, was meticulously mapped out using one-dimensional and two-dimensional NMR spectroscopy. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts, recorded in pyridine- $d_5$ .

### $^1\text{H}$ NMR Spectroscopic Data (500 MHz, $\text{C}_5\text{D}_5\text{N}$ )

| Position          | $\delta\text{H}$ (ppm) | Multiplicity | J (Hz)    |
|-------------------|------------------------|--------------|-----------|
| Aglycone          |                        |              |           |
| 3                 | 3.75                   | m            |           |
| 11                | 5.86                   | dd           | 10.0, 5.0 |
| 12                | 5.31                   | d            | 5.0       |
| 18- $\text{CH}_3$ | 1.45                   | s            |           |
| 19- $\text{CH}_3$ | 1.15                   | s            |           |
| 21- $\text{CH}_3$ | 2.29                   | s            |           |
| Tigloyl Group     |                        |              |           |
| 3'                | 7.11                   | q            | 7.0       |
| 4'- $\text{CH}_3$ | 1.81                   | d            | 7.0       |
| 5'- $\text{CH}_3$ | 1.83                   | s            |           |
| Sugar Moieties    |                        |              |           |
| Ole-1'            | 4.88                   | dd           | 9.5, 1.5  |
| Cym-1''           | 4.81                   | d            | 8.0       |
| The-1'''          | 5.25                   | d            | 8.0       |

### $^{13}\text{C}$ NMR Spectroscopic Data (125 MHz, $\text{C}_5\text{D}_5\text{N}$ )

| Position | $\delta C$ (ppm) | Position       | $\delta C$ (ppm) |
|----------|------------------|----------------|------------------|
| Aglycone | Tigloyl Group    |                |                  |
| 1        | 38.1             | 1'             | 167.5            |
| 2        | 29.5             | 2'             | 128.6            |
| 3        | 78.1             | 3'             | 138.8            |
| 4        | 35.1             | 4'             | 14.5             |
| 5        | 38.5             | 5'             | 12.1             |
| 6        | 28.1             | Sugar Moieties |                  |
| 7        | 31.5             | Oleandrose     |                  |
| 8        | 80.1             | 1''            | 97.4             |
| 9        | 45.1             | 2''            | 75.1             |
| 10       | 41.5             | 3''            | 78.5             |
| 11       | 75.5             | 4''            | 71.5             |
| 12       | 81.1             | 5''            | 68.5             |
| 13       | 55.1             | 6''            | 18.5             |
| 14       | 85.5             | Cymarose       |                  |
| 15       | 36.1             | 1'''           | 102.1            |
| 16       | 25.1             | 2'''           | 82.1             |
| 17       | 62.1             | 3'''           | 76.1             |
| 18       | 15.1             | 4'''           | 75.5             |
| 19       | 22.5             | 5'''           | 69.1             |
| 20       | 210.1            | 6'''           | 18.1             |
| 21       | 31.1             | Thevetose      |                  |
| 1'''     | 101.5            |                |                  |

|    |      |
|----|------|
| 2" | 81.5 |
| 3" | 75.8 |
| 4" | 83.1 |
| 5" | 67.5 |
| 6" | 18.8 |

## Experimental Protocols

### Isolation of Tenacissoside E

The dried and powdered stems of *Marsdenia tenacissima* were subjected to extraction with 95% ethanol. The resulting extract was then partitioned successively with petroleum ether, chloroform, and n-butanol. The n-butanol fraction, rich in glycosides, was subjected to repeated column chromatography over silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure **Tenacissoside E**.

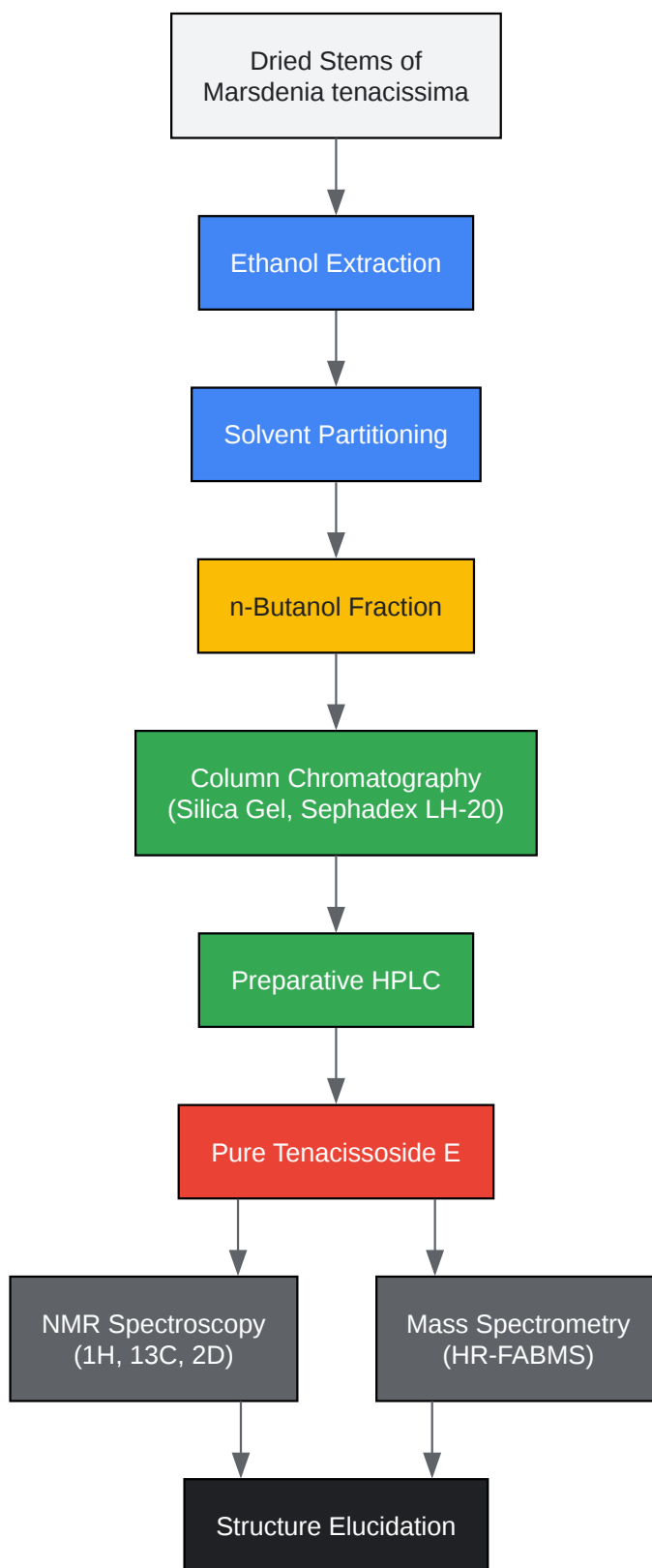
### Spectroscopic Analysis

NMR spectra were acquired on a Bruker AV-500 spectrometer.  $^1\text{H}$  NMR spectra were recorded at 500 MHz and  $^{13}\text{C}$  NMR spectra at 125 MHz. Chemical shifts are reported in parts per million (ppm) using the solvent peak (pyridine- $d_5$ :  $\delta\text{H}$  8.74, 7.58, 7.22;  $\delta\text{C}$  150.35, 135.91, 123.87) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass spectral data were obtained using a VG AutoSpec-3000 FAB mass spectrometer.

### Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Tenacissoside E**.



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Caption: Workflow for the isolation and structural elucidation of **Tenacissoside E**.

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